Butyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
butyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-5-6-9-25-17(21)15-11(2)19-18(22)20-16(15)13-10-12(23-3)7-8-14(13)24-4/h7-8,10,16H,5-6,9H2,1-4H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMLGQXGCSFIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with urea or thiourea to form the tetrahydropyrimidine ring. The final step involves esterification with butanol under acidic conditions to yield the butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or aromatic positions, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
Butyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Butyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three categories of analogs: (1) alkyl ester variants , (2) substituted phenyl derivatives , and (3) thioxo analogs . Key differences in molecular structure, electronic properties, and physicochemical behavior are highlighted.
Alkyl Ester Variants
Key Observations :
- Alkyl Chain Impact : The butyl ester’s extended alkyl chain enhances lipophilicity, which may improve bioavailability compared to ethyl or methyl esters .
- Substituent Position : The 2,5-dimethoxyphenyl group (vs. 3,4-dimethoxy in Ethyl analogs) alters electronic distribution, as evidenced by differences in UV-Vis spectra and frontier molecular orbitals (FMOs) .
Substituted Phenyl Derivatives
Key Observations :
- Electrophilic Effects : Halogenated derivatives (Cl, F, I) exhibit distinct NMR chemical shifts and reactivity, making them suitable for targeted drug design .
- Steric vs.
Thioxo Analogs
Key Observations :
- S vs.
Structural and Electronic Analysis
Conformational Flexibility
The tetrahydropyrimidine ring in these compounds adopts a puckered conformation. For example, in Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, the ring exhibits a flattened boat conformation with a deviation of 0.224 Å from planarity . Similar puckering is expected in the butyl variant, though steric effects from the 2,5-dimethoxyphenyl group may influence the dihedral angles.
Spectroscopic Properties
- UV-Vis : Ethyl analogs with 3,4-dimethoxyphenyl groups show λmax at 268 nm due to π→π* transitions in the aromatic system . The butyl variant’s 2,5-substitution may shift this absorbance due to altered conjugation.
- NMR : Protons on the 2,5-dimethoxyphenyl group resonate at δ 6.54–6.91 (DMSO-<i>d</i>6), distinct from 3,4-dimethoxy analogs (δ 6.80–7.05) .
Biological Activity
Butyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound characterized by a unique tetrahydropyrimidine structure. This compound has garnered interest in the scientific community due to its potential biological activities, which may include antioxidant, anti-inflammatory, and anticancer properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.
Structural Overview
The molecular formula of this compound is C15H18N2O5, with a molecular weight of approximately 306.32 g/mol. The compound features a butyl group attached to a phenyl ring that is substituted with two methoxy groups at the 2 and 5 positions. This structural configuration is significant as it influences the compound's solubility and interaction with biological targets.
Antioxidant Activity
Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties , which are critical for neutralizing free radicals in biological systems. The presence of methoxy groups may enhance the electron-donating ability of the molecule, contributing to its antioxidant capacity.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties . This activity could be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Anticancer Potential
Compounds within the tetrahydropyrimidine class have shown promise in anticancer research . The mechanism may involve the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation and survival. For instance, studies on structurally related compounds have demonstrated their ability to induce apoptosis in cancer cells.
The biological activity of this compound likely involves interactions with various molecular targets:
- Enzyme Inhibition : The tetrahydropyrimidine core can bind to enzyme active sites, potentially inhibiting their function.
- Hydrogen Bonding : The methoxy and carboxylate groups can participate in hydrogen bonding with biological macromolecules.
Study on Antioxidant Activity
A study conducted by researchers focused on evaluating the antioxidant potential of various tetrahydropyrimidine derivatives. The results indicated that this compound exhibited significant scavenging activity against DPPH radicals compared to standard antioxidants like ascorbic acid.
Anti-inflammatory Effects in Animal Models
In an animal model of inflammation induced by carrageenan injection, administration of the compound resulted in a notable reduction in paw edema compared to control groups. This suggests that the compound may modulate inflammatory responses effectively.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine | Hydroxy group on phenol | Antioxidant |
| Butyl 4-(3-fluorophenyl)-6-methyl-thioxo-tetrahydropyrimidine | Fluorine substitution | Anticancer |
| Butyl 4-(3-methoxyphenyl)-6-methyl-thioxo-tetrahydropyrimidine | Methoxy group at different position | Anti-inflammatory |
This table highlights the diversity within this class of molecules and emphasizes how structural variations can influence biological activity.
Q & A
Q. Q1: What are the recommended synthetic routes for preparing Butyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can purity be optimized?
Methodology :
- Stepwise Condensation : Analogous to related tetrahydropyrimidine derivatives (e.g., ), start with a Biginelli-like reaction using 2,5-dimethoxybenzaldehyde, β-ketoester (e.g., ethyl acetoacetate), and urea/thiourea. Catalysts like ammonium acetate under reflux in ethanol or acetic acid are typical.
- Cyclization : Post-condensation, cyclization occurs via acid catalysis or thermal activation. Monitor intermediates via TLC or HPLC to ensure complete conversion.
- Purity Optimization : Recrystallization from ethyl acetate/ethanol mixtures (3:2) improves crystallinity and purity, as demonstrated in analogous compounds (). Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves byproducts.
Key Tools : NMR (for tracking substituents), HPLC (purity >95%), and X-ray crystallography (for structural confirmation) .
Advanced Reaction Mechanism and Byproduct Analysis
Q. Q2: How do reaction conditions influence regioselectivity and byproduct formation during the synthesis of this tetrahydropyrimidine derivative?
Methodology :
- Regioselectivity : Substituent positioning (e.g., 2,5-dimethoxyphenyl vs. 4-methoxyphenyl in ) is sensitive to aldehyde reactivity and steric effects. DFT calculations or kinetic studies can model electronic effects.
- Byproduct Mitigation : Oxidative byproducts (e.g., carboxylic acids from ester hydrolysis) may form under prolonged reflux. Control reaction time and use inert atmospheres to suppress oxidation.
- Case Study : In , benzaldehyde derivatives yielded dihydropyrimidines with 77% yield, while bulkier aldehydes required adjusted solvent systems (e.g., DMF for solubility).
Data Contradictions : Discrepancies in yields between small-scale (batch) and continuous-flow syntheses () highlight the need for kinetic profiling under scaled conditions .
Structural Confirmation via Crystallography and Spectroscopy
Q. Q3: What crystallographic and spectroscopic techniques are critical for resolving the stereochemistry of the tetrahydropyrimidine core?
Methodology :
- X-ray Crystallography : For analogs (e.g., ), the tetrahydropyrimidine ring adopts a flattened boat conformation with puckering parameters (e.g., C5 deviation: 0.224 Å). Hydrogen bonding (C–H···O) stabilizes crystal packing.
- NMR Analysis : Key signals include:
- 1H NMR : Downfield shifts for NH (~10–12 ppm) and ester carbonyls (~165–170 ppm in 13C NMR).
- 2D NMR (HSQC, HMBC) : Confirms spatial proximity between methoxyphenyl protons and the tetrahydropyrimidine ring.
Advanced Tip : Compare experimental data with computed spectra (DFT/B3LYP) to validate stereoelectronic effects .
Biological Activity Profiling and Target Identification
Q. Q4: What strategies are effective for screening the biological activity of this compound, particularly its interactions with enzymes or receptors?
Methodology :
- In Silico Docking : Use tools like AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity, as in ). Prioritize binding pockets with high hydrophobicity to accommodate the methoxyphenyl group.
- In Vitro Assays :
- Antimicrobial : Disk diffusion assays against Gram-positive/negative strains ().
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC50 calculations.
- Mechanistic Studies : Western blotting to assess apoptosis markers (e.g., caspase-3) or inflammation pathways (NF-κB) .
Addressing Data Contradictions in Biological Activity
Q. Q5: How can conflicting reports about the compound’s antimicrobial efficacy be resolved?
Methodology :
- Variable Testing Conditions : Differences in bacterial strains, inoculum size, or solvent carriers (e.g., DMSO vs. water) may skew results. Standardize protocols using CLSI guidelines.
- Structure-Activity Relationship (SAR) : Compare substituent effects. For example, thiophene-containing analogs () showed enhanced activity over methoxy derivatives, suggesting electron-rich groups improve membrane penetration.
- Resistance Studies : Perform serial passage assays to assess propensity for resistance development .
Green Chemistry Approaches for Sustainable Synthesis
Q. Q6: How can solvent-free or catalyst-free methods be adapted for this compound’s synthesis?
Methodology :
- Mechanochemical Synthesis : Ball-milling of reagents (aldehyde, β-ketoester, urea) with minimal solvent, as demonstrated for Biginelli reactions. Yields may drop slightly (~70% vs. 85% in solution) but reduce waste.
- Biocatalysis : Lipases or immobilized enzymes (e.g., Candida antarctica lipase B) can esterify intermediates under mild conditions.
- Case Study : highlights solvent-free reactions for analogous compounds, achieving 78% yield with recyclable catalysts .
Thermal Stability and Decomposition Pathways
Q. Q7: What analytical methods characterize the thermal stability of this compound, and what decomposition products form?
Methodology :
- TGA/DSC : Determine decomposition onset temperature (e.g., ~200°C for ester analogs in ). Exothermic peaks indicate oxidative degradation.
- GC-MS : Identify volatile byproducts (e.g., CO2 from decarboxylation, methoxybenzene fragments).
- In Situ XRD : Monitor phase changes under heating, correlating with mass loss events .
Computational Modeling of Reactivity
Q. Q8: How can computational chemistry predict reactivity trends for derivatives of this compound?
Methodology :
- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the C4 position in tetrahydropyrimidines () is prone to electrophilic substitution.
- MD Simulations : Model solvation effects (e.g., water vs. DMSO) on conformational flexibility.
- SAR Libraries : Generate virtual derivatives (e.g., halogenation at C6) and predict bioactivity via QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
